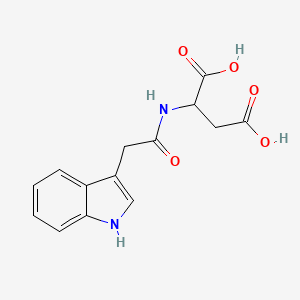

N-(3-Indolylacetyl)-DL-aspartic acid

Übersicht

Beschreibung

N-(3-Indolylacetyl)-DL-aspartic acid is a derivative of indole, containing a carboxymethyl substituent . It is an indoleacetylamino acid that appears to increase callus growth and reduces the ability of growths to differentiate into shoots of Phalaenopsis orchids .

Synthesis Analysis

Various methodologies for the synthesis of indole and its derivatives in water are described. Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .Molecular Structure Analysis

The molecular structure of N-(3-Indolylacetyl)-DL-aspartic acid is C13H14N2O3 . It is a colorless solid that is soluble in polar organic solvents .Chemical Reactions Analysis

Tryptophan metabolites, including indole-3-lactic acid (ILA), indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and indole-3-aldehyde (IAld), play important roles in host homeostasis. These tryptophan metabolites have been reported to act as agonists of the aryl hydrocarbon receptor and farnesoid X receptor (FXR) .Physical And Chemical Properties Analysis

N-(3-Indolylacetyl)-DL-aspartic acid is a colorless solid that is soluble in polar organic solvents . Its molecular weight is 246.26 .Wissenschaftliche Forschungsanwendungen

Grape Winemaking

Research by Román et al. (2020) in the American Journal of Enology and Viticulture highlights the role of N-(3-Indolylacetyl)-DL-aspartic acid in grape winemaking. It's identified as a potential precursor of 2-aminoacetophenone, contributing to certain scents in wines. This insight is critical for managing the development of atypical aging scents during winemaking.

Plant Growth and Development

N-(3-Indolylacetyl)-DL-aspartic acid is involved in plant growth regulation. A study by Ilić et al. (1997) in the Journal of Labelled Compounds and Radiopharmaceuticals synthesized labeled forms of this compound, aiding in the exploration of its role in plant physiology.

Auxin Metabolism in Plants

The metabolism of auxins, a class of plant hormones, involves N-(3-Indolylacetyl)-DL-aspartic acid. This aspect is detailed in Sudi's (1966) study in New Phytologist, emphasizing the compound's role in the formation of auxin conjugates in pea tissues.

Coordination to Metal Ions

A spectroscopic study by Kaminskaia et al. (2000) in Inorganic Chemistry reveals the coordination of indole derivatives, including N-(3-Indolylacetyl)-DL-aspartic acid, to platinum(II) and palladium(II) ions. This provides insights into the biochemical interactions of this compound with metal ions.

Molecular Structure and Physiology

The molecular structure and physiological implications of N-(3-Indolylacetyl)-DL-aspartic acid and its conjugates are discussed in a study by Antolić et al. (2001) in the Journal of Molecular Structure, emphasizing its role in plant hormone regulation.

Homeostasis in Seedlings

Ljung et al. (2001) in Plant Physiology explored IAA homeostasis in Scots pine seedlings, highlighting the conjugation of IAA to N-(3-Indolylacetyl)-DL-aspartic acid during seed germination and early growth.

Safety And Hazards

Zukünftige Richtungen

Indole-3-acetic acid (IAA) is the most biologically active auxin, able to regulate the growth and development of plants by enhancing cell proliferation and antioxidant effects . IAA has been detected not only in plants but also in mammals . Future research could focus on the role of IAA in modulating intestinal homeostasis and suppressing inflammatory responses .

Eigenschaften

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFNMNRKDDAKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405294 | |

| Record name | N-(3-Indolylacetyl)-DL-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-(3-Indolylacetyl)-DL-aspartic acid | |

CAS RN |

32449-99-3, 2456-73-7 | |

| Record name | N-(3-Indolylacetyl)-DL-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164.5 °C | |

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

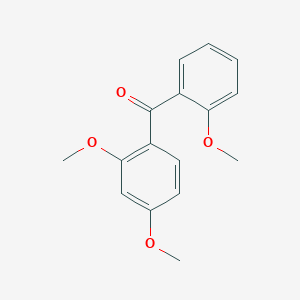

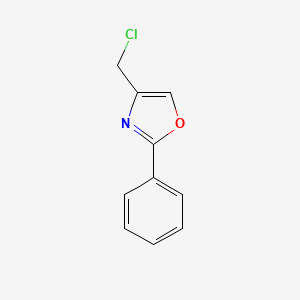

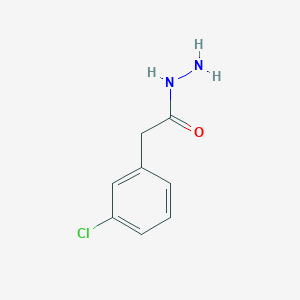

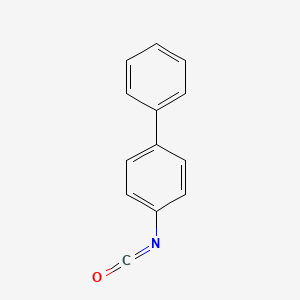

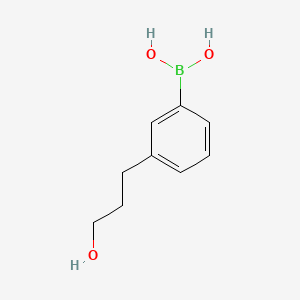

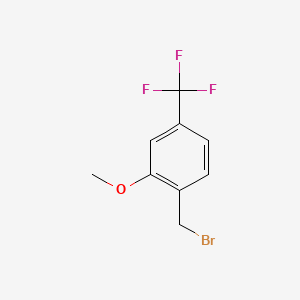

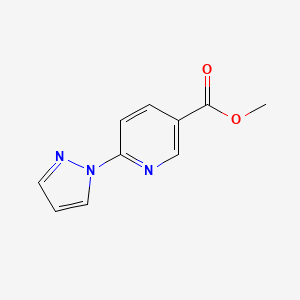

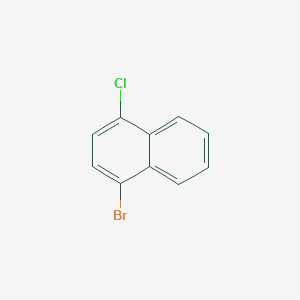

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/no-structure.png)

![Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate](/img/structure/B1587459.png)